molecular formula C11H13NO B13327997 1,2-Dihydrospiro[indole-3,3'-oxolane]

1,2-Dihydrospiro[indole-3,3'-oxolane]

Katalognummer: B13327997
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: JLKSCGKKIWNBDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dihydrospiro[indole-3,3’-oxolane]: is a spirocyclic compound that features a unique structure where an indole ring is fused with an oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydrospiro[indole-3,3’-oxolane] typically involves the use of phosphine-catalyzed [4 + 1] annulation reactions. One common method is the reaction of Morita–Baylis–Hillman carbonates with oxindole-derived α,β-unsaturated imines. This reaction proceeds under mild conditions and yields the desired spirocyclic compound in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for 1,2-Dihydrospiro[indole-3,3’-oxolane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dihydrospiro[indole-3,3’-oxolane] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxindole derivatives, reduced spirocyclic compounds, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-Dihydrospiro[indole-3,3’-oxolane] has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,2-Dihydrospiro[indole-3,3’-oxolane] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways involved vary based on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Dihydrospiro[indoline-3,3’-pyrrol]
  • 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]
  • Dispiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline]

Uniqueness

1,2-Dihydrospiro[indole-3,3’-oxolane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other similar spirocyclic compounds .

Eigenschaften

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

spiro[1,2-dihydroindole-3,3'-oxolane]

InChI

InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11(7-12-10)5-6-13-8-11/h1-4,12H,5-8H2

InChI-Schlüssel

JLKSCGKKIWNBDH-UHFFFAOYSA-N

Kanonische SMILES

C1COCC12CNC3=CC=CC=C23

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.